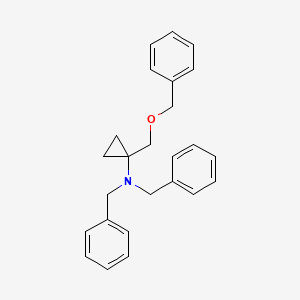
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .
Chemical Reactions Analysis
Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is used as a reagent in organic synthesis. Its unique sulfur-containing structure makes it valuable for the synthesis of sulfur-rich compounds .
Biology: It can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials that require sulfur-containing components .
Mechanism of Action
The mechanism of action of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules . The compound’s bioactive properties are likely due to its ability to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
m-Benzenedicarbamic acid, tetrathio-, dimethyl ester: Similar in structure but with different positional isomers.
Dimethyl phthalate: A related ester with different functional groups and applications.
Dimethyl carbonate: Another ester with distinct chemical properties and uses.
Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .
Properties
CAS No. |
19972-69-1 |
|---|---|
Molecular Formula |
C10H12N2S4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate |
InChI |
InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LCYNNKKLPFFRDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)NC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



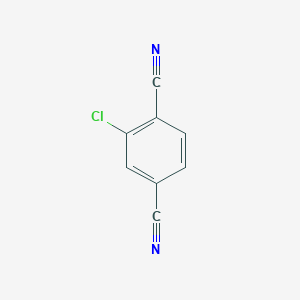
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
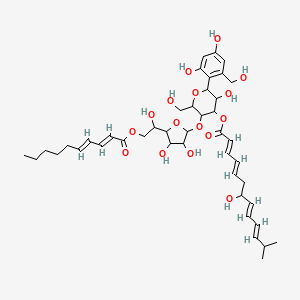
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14153957.png)

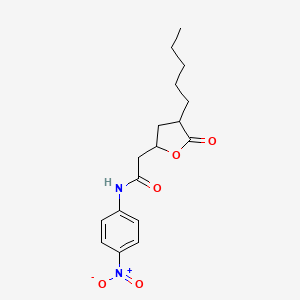
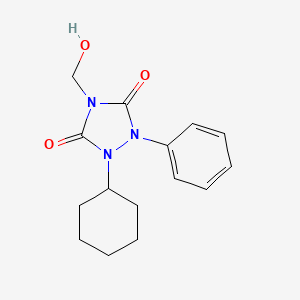
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6a-Ethyloctahydro-4h-pyrrolo[3,2,1-ij]quinoline-2,9-dione](/img/structure/B14153995.png)
![3-(3-methoxyphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one](/img/structure/B14153996.png)
